molecular formula C7H13N3O2S B13218801 2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide

Cat. No.: B13218801
M. Wt: 203.26 g/mol
InChI Key: UOFKDWHVLGMLPK-UHFFFAOYSA-N
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Description

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with dimethylamine and a sulfonating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, industrial methods often incorporate purification steps such as crystallization or distillation to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted imidazole derivatives.

Scientific Research Applications

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A basic imidazole structure without any substituents.

    2-methylimidazole: An imidazole with a methyl group at the 2-position.

    4,5-dimethylimidazole: An imidazole with methyl groups at the 4 and 5 positions.

Uniqueness

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and dimethyl groups, along with the sulfonamide moiety, enhances its solubility, reactivity, and potential biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2-ethyl-N,N-dimethyl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-4-6-8-5-7(9-6)13(11,12)10(2)3/h5H,4H2,1-3H3,(H,8,9)

InChI Key

UOFKDWHVLGMLPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)S(=O)(=O)N(C)C

Origin of Product

United States

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